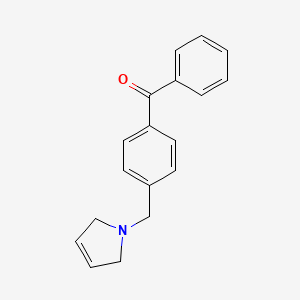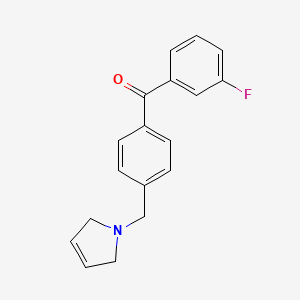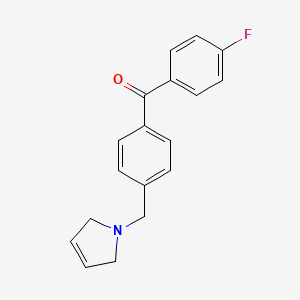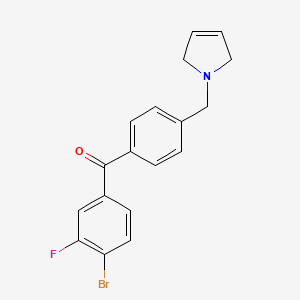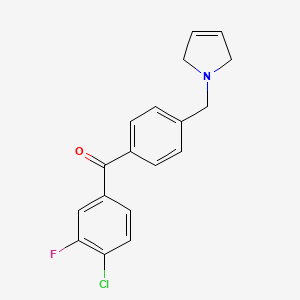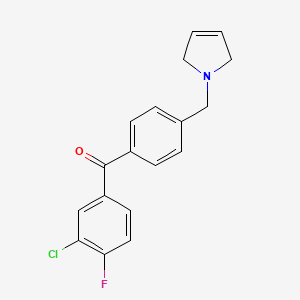
3,5-Difluoro-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Difluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (3,5-difluorophenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone . It has a molecular weight of 301.34 g/mol.
Molecular Structure Analysis
This compound contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings . It also contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
1. Water Treatment and Environmental Impact
Benzophenone-3 (BP-3), a compound related to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, has been studied for its presence in aquatic environments and its potential impact on water quality and human health. Research by Yang and Ying (2013) focused on the oxidation of BP-3 by aqueous ferrate(VI) to understand reaction kinetics, identify reaction products, and evaluate the efficiency of BP-3 removal during water treatment with Fe(VI) (Yang & Ying, 2013). Additionally, Cao et al. (2021) studied the oxidation of BP-3 in aqueous solution by potassium permanganate, examining factors like pH and temperature on BP-3 degradation efficiency (Cao et al., 2021).
2. Photochemical Properties and Applications
The photochemical properties of benzophenone photophores, which are structurally similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, have been extensively researched. Dormán et al. (2016) explored the applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science, highlighting its unique properties and practical advantages (Dormán et al., 2016).
3. Photocatalytic Degradation
Studies have also investigated the photocatalytic degradation of BP-3, a closely related compound. Zúñiga-Benítez et al. (2016) addressed the photocatalytic degradation of BP3 using titanium dioxide particles in aqueous solutions, considering various operating parameters (Zúñiga-Benítez et al., 2016). Moreover, Hei et al. (2005) explored the [2 + 2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone and its derivatives, including difluoro benzophenone, revealing temperature-dependent regioselectivity (Hei et al., 2005).
4. Cytotoxicity and Environmental Safety
Research on BP-3, similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, includes studies on its cytotoxicity and environmental safety. Utsunomiya et al. (2019) evaluated the cytotoxicity of BP-3 against rat thymocytes, revealing significant cell mortality and oxidative stress associated with increased intracellular Zn2+ levels (Utsunomiya et al., 2019).
5. Sunscreen and Cosmetic Products
Liao and Kannan (2014) investigated the occurrence and concentrations of BP-3 in personal care products from China and the United States, highlighting the widespread use of this compound in sunscreens and cosmetics and assessing human exposure (Liao & Kannan, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQFCCEPZNKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643224 |
Source


|
| Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-90-6 |
Source


|
| Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

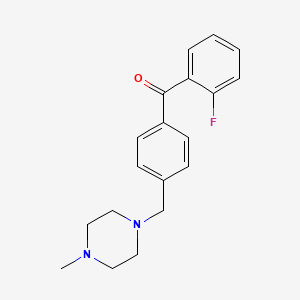


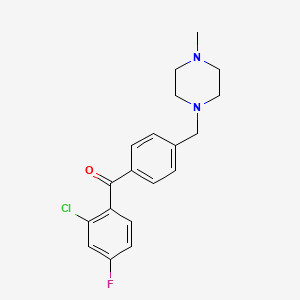
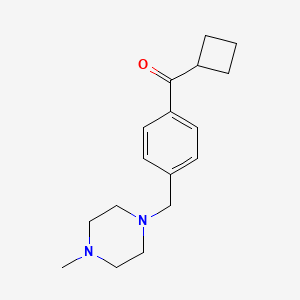
![Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325624.png)
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)
